4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%

描述

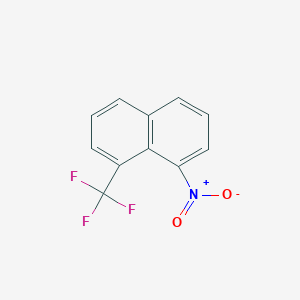

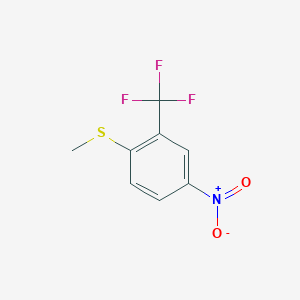

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, also known as 4-M3TNB, is a highly reactive organic compound with a wide range of potential uses in scientific research. This compound is composed of one carbon, four hydrogen, two sulfur, three nitrogen, and three fluorine atoms. It is a yellow, oily liquid that is insoluble in water and has a molecular weight of 212.22 g/mol. 4-M3TNB is a nitrobenzene derivative, meaning that it has a nitro group (NO2) bonded to a benzene ring. Nitrobenzenes are highly explosive compounds and are used in a variety of applications, including explosives, dyes, and pharmaceuticals.

科学研究应用

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has a wide range of potential applications in scientific research. It can be used as an intermediate in the synthesis of other compounds, such as 4-methylthiophenylboronic acid and 4-methylthiophenylmethylsulfonyl chloride. It can also be used as an oxidizing agent in the synthesis of organic compounds. 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is also used in the synthesis of drugs, such as the anti-cancer drug lapatinib.

作用机制

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is a highly reactive compound and can easily react with other compounds to form new products. The nitro group of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. These reactions can produce a variety of products, depending on the reactants and conditions used.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% are not well understood. However, it is known that 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and can cause severe skin and eye irritation. In addition, it can cause severe respiratory irritation and can be harmful if inhaled. It is also known to be a mutagen and carcinogen, meaning that it can cause genetic mutations and increase the risk of cancer.

实验室实验的优点和局限性

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and must be handled with extreme caution. It is also highly flammable and explosive, so it must be stored and used in a well-ventilated area.

未来方向

There are several potential future directions for research involving 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%. One area of research is the development of safer methods for synthesizing and handling this compound. Another area of research is the development of new applications for 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%, such as in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.

属性

IUPAC Name |

1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAXBXQLSZSMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489781 | |

| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthio-5-nitrobenzotrifluoride | |

CAS RN |

60789-49-3 | |

| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。